Cas no 19979-46-5 (1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene)
1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene Chemical and Physical Properties
Names and Identifiers
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- 6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-
- 6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-(7CI,8CI,9CI)
- 1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene
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- MDL: MFCD18822444
- Inchi: 1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2
- InChI Key: DCTNNCRXHJPSCP-UHFFFAOYSA-N
- SMILES: N12C3C=CC=CC=3N=C1CCCCC2
Computed Properties
- Exact Mass: 186.11582
Experimental Properties
- PSA: 17.82
1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D423478-50mg |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D423478-100mg |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D423478-500mg |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-314924-0.05g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-314924-0.1g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-314924-0.25g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-314924-0.5g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-314924-1.0g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-314924-2.5g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-314924-5.0g |
1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene |
19979-46-5 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1,8-diazatricyclo7.5.0.0,2,7tetradeca-2,4,6,8-tetraene
Recent Advances in the Study of 1,8-Diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene (CAS: 19979-46-5)
The compound 1,8-diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene (CAS: 19979-46-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's tricyclic structure, featuring a diaza-bridged system, presents intriguing opportunities for modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Recent studies have explored the synthetic pathways for 1,8-diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly reduces side reactions, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical studies. Additionally, computational modeling has been employed to predict the compound's stability under physiological conditions, revealing promising pharmacokinetic properties such as moderate plasma protein binding and favorable metabolic stability.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1,8-diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene exhibits potent inhibitory effects against several kinases implicated in inflammatory diseases and cancer. For instance, a 2024 study published in ACS Chemical Biology reported IC50 values in the low micromolar range for JAK2 and PI3Kγ, suggesting its potential as a multi-targeted therapeutic agent. Mechanistic studies further revealed that the compound binds to the ATP-binding sites of these kinases, inducing conformational changes that disrupt their catalytic activity.
Beyond kinase inhibition, recent research has also investigated the compound's interactions with G-protein-coupled receptors (GPCRs). A 2023 paper in Nature Communications highlighted its selective antagonism of the serotonin 5-HT2A receptor, a target for neuropsychiatric disorders. Molecular dynamics simulations supported these findings, showing stable binding poses and favorable free energy profiles. These results position 1,8-diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene as a promising scaffold for developing novel antipsychotic or anxiolytic drugs.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Toxicity studies in animal models have indicated dose-dependent hepatotoxicity, necessitating further structural optimization to improve safety profiles. Collaborative efforts between academic and industrial researchers are underway to address these issues, with a focus on derivatization strategies that retain biological activity while minimizing adverse effects. The compound's progress will be closely monitored as it advances through the drug development pipeline.
In conclusion, 1,8-diazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene (CAS: 19979-46-5) represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its synthesis, mechanism of action, and safety profile will be essential for unlocking its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing such complex chemical entities toward viable therapeutic options.
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